Enzymatic Discrimination: D-Threo-Phenylserine Is the Exclusive Substrate for D-Phenylserine Deaminase
D-Phenylserine deaminase from Arthrobacter sp. TKS1 catalyzes the PLP-dependent deamination of D-threo-phenylserine to phenylpyruvate with a Kₘ of 19 mM [1]. Under identical assay conditions (pH 8.5, 55 °C), DL-erythro-phenylserine, L-threonine, D-allo-threonine, and L-allo-threonine were completely inert [1]. This single-enzyme system achieves absolute discrimination between the D-threo isomer and the three other phenylserine stereoisomers, enabling selective degradation of the D-threo enantiomer from racemic mixtures without affecting the L-forms [1].
| Evidence Dimension | Enzyme substrate specificity (Kₘ and relative activity) |
|---|---|
| Target Compound Data | D-threo-phenylserine: Kₘ = 19 mM; active substrate for D-phenylserine deaminase |
| Comparator Or Baseline | DL-erythro-phenylserine: Inert (no detectable activity); L-threo-phenylserine: Not a substrate for this enzyme (activity restricted to L-specific aldolases) |
| Quantified Difference | Qualitative: D-threo is a substrate; DL-erythro and L-threo are completely inert toward D-phenylserine deaminase |
| Conditions | Purified recombinant D-phenylserine deaminase from Arthrobacter sp. TKS1; pH 8.5, 55 °C; PLP-dependent deamination assay |
Why This Matters
This enzyme provides a clean, one-step biocatalytic route for resolving racemic DL-threo-phenylserine or for selectively removing the D-threo contaminant from L-threo preparations—critical for procuring enantiopure building blocks when only the L-form is desired.
- [1] Muramatsu H. et al. Discovery and characterization of D-phenylserine deaminase from Arthrobacter sp. TKS1. Appl Microbiol Biotechnol. 2011 Apr;90(1):159-72. doi: 10.1007/s00253-010-3028-y. View Source
